

PI3K-IN-19 hydrochloride efficacy compared to clinical PI3K inhibitors

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Compound of Interest

Compound Name: PI3K-IN-19 hydrochloride

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Efficacy of PI3K Inhibitors: A Comparative Guide for Researchers

A detailed comparison of the in vitro efficacy of clinically approved Phosphoinositide 3-kinase (PI3K) inhibitors. Due to the absence of publicly available efficacy data for the investigational compound **PI3K-IN-19 hydrochloride**, this guide focuses on a comparative analysis of established clinical agents.

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention. A number of PI3K inhibitors have gained regulatory approval and are now integral components of cancer treatment regimens. This guide provides a comparative overview of the in vitro efficacy of key clinical PI3K inhibitors, intended to assist researchers, scientists, and drug development professionals in their understanding of these targeted therapies.

Comparative Efficacy of Clinical PI3K Inhibitors

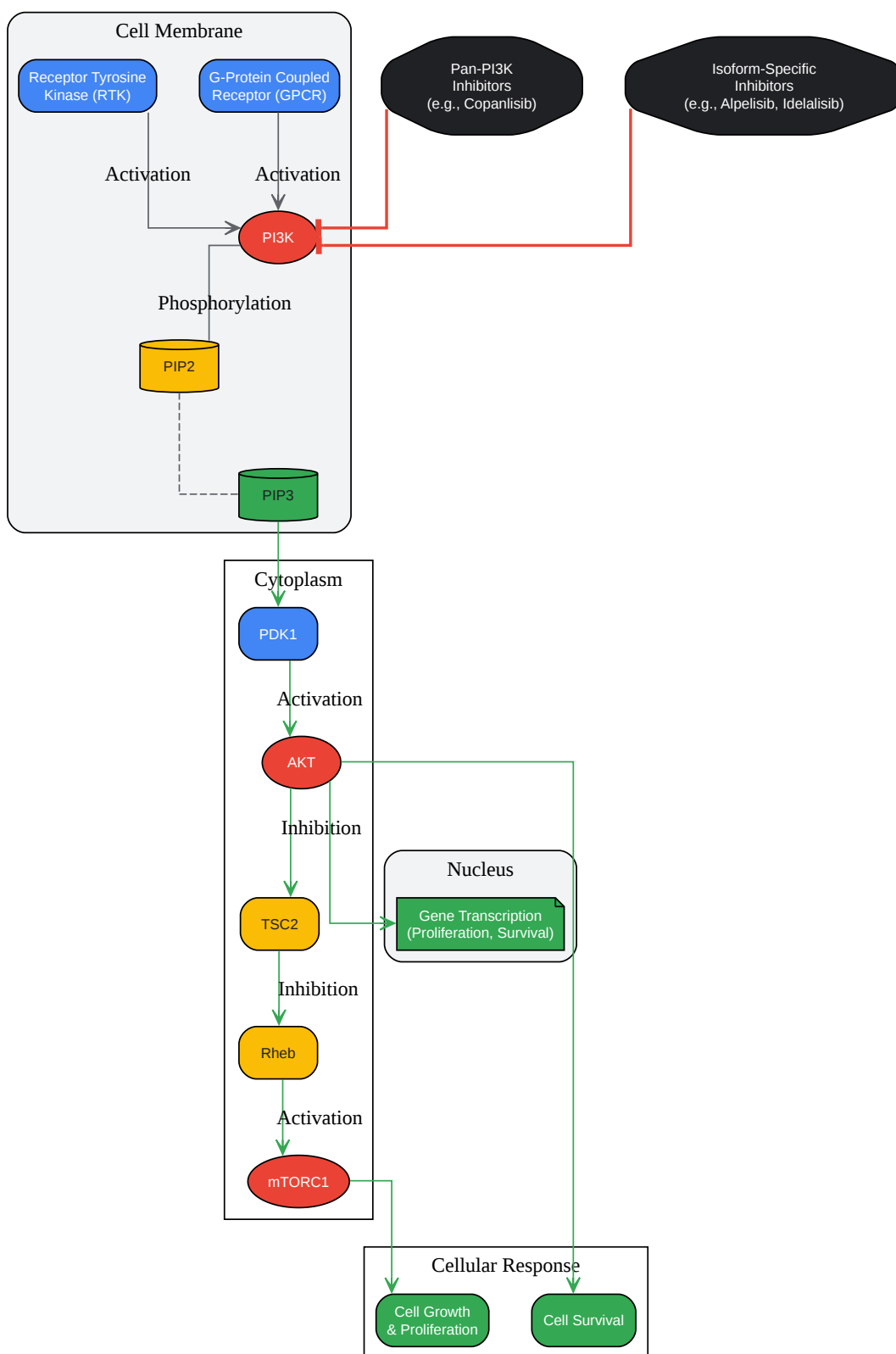
The in vitro potency of PI3K inhibitors is commonly assessed by determining their half-maximal inhibitory concentration (IC₅₀) against different PI3K isoforms. This data is crucial for understanding the selectivity and potential therapeutic applications of each inhibitor. The table below summarizes the IC₅₀ values for several FDA-approved PI3K inhibitors against the Class I PI3K isoforms (α , β , δ , γ).

Inhibitor	PI3K α (IC50, nM)	PI3K β (IC50, nM)	PI3K δ (IC50, nM)	PI3K γ (IC50, nM)	Primary Target(s)
Alpelisib (BYL719)	5[1][2][3]	1200[2][3]	290[2][3]	250[2][3]	PI3K α
Copanlisib (BAY 80-6946)	0.5[4][5][6][7][8]	3.7[4][5][6][7][8]	0.7[4][5][6][7][8]	6.4[4][5][6][7][8]	Pan-PI3K (α , δ)
Idelalisib (CAL-101)	820 - 8600[9][10][11]	565 - 4000[9][10][11]	2.5 - 19[9][10][11][12][13]	89 - 2100[9][10][11]	PI3K δ
Duvelisib (IPI-145)	1602[14][15][16]	85[14][15][16]	2.5[14][15][16]	27.4[14][15][16]	PI3K δ , PI3K γ
Umbralisib (TGR-1202)	>10000 (Kd)[17]	>10000 (Kd)[17]	22.2 (EC50)[17][18][19]	1400 (Kd)[17]	PI3K δ

Note on **PI3K-IN-19 hydrochloride**: Extensive searches for "**PI3K-IN-19 hydrochloride**" indicate that it is a PI3K inhibitor identified in patent WO2017153220. However, specific preclinical or clinical efficacy data, such as IC50 values, are not publicly available. Therefore, a direct comparison of its efficacy with the clinical inhibitors listed above is not possible at this time.

PI3K Signaling Pathway and Inhibitor Action

The following diagram illustrates the canonical PI3K signaling pathway and the points of intervention for different classes of PI3K inhibitors.



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Figure 1: Simplified PI3K Signaling Pathway. This diagram illustrates the activation of PI3K by cell surface receptors, leading to the phosphorylation of PIP2 to PIP3. PIP3 subsequently activates downstream effectors like AKT and mTORC1, promoting cell growth and survival. PI3K inhibitors block this pathway at the level of the PI3K enzyme.

Experimental Protocols for Determining In Vitro Efficacy

The IC₅₀ values presented in this guide are typically determined through in vitro kinase assays. While specific protocols may vary between studies, the general methodology involves the following key steps:

Recombinant PI3K Enzyme Assay (Biochemical Assay)

- Objective: To measure the direct inhibitory effect of a compound on the enzymatic activity of a specific, purified PI3K isoform.
- General Procedure:
 - Enzyme and Substrate Preparation: Recombinant human PI3K isoforms (e.g., p110α/p85α, p110β/p85α, p110δ/p85α, p110γ/p85γ) are purified. The lipid substrate, phosphatidylinositol-4,5-bisphosphate (PIP2), is prepared in a suitable buffer.
 - Inhibitor Dilution: The test compound (e.g., PI3K inhibitor) is serially diluted to a range of concentrations.
 - Kinase Reaction: The recombinant PI3K enzyme, the test inhibitor at various concentrations, and the PIP2 substrate are incubated together in the presence of ATP (often radiolabeled [γ-³²P]ATP or detected via luminescence-based assays).
 - Detection of Product: The reaction is stopped, and the amount of phosphorylated product, phosphatidylinositol-3,4,5-trisphosphate (PIP3), is quantified. This can be done through methods such as:
 - Radiometric assays: Separation of radiolabeled PIP3 by thin-layer chromatography (TLC) followed by autoradiography and quantification.

- Luminescence-based assays: Using a system where the amount of remaining ATP after the kinase reaction is proportional to a luminescent signal (e.g., Kinase-Glo® assay).
- Fluorescence-based assays: Employing fluorescently labeled substrates or antibodies to detect PIP3.
- IC50 Calculation: The percentage of enzyme inhibition is plotted against the logarithm of the inhibitor concentration. The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is then calculated using non-linear regression analysis.

Cell-Based Assays

- Objective: To assess the inhibitory effect of a compound on the PI3K pathway within a cellular context.
- General Procedure:
 - Cell Culture: Cancer cell lines with known PI3K pathway status (e.g., with or without PIK3CA mutations) are cultured under standard conditions.
 - Compound Treatment: Cells are treated with a range of concentrations of the PI3K inhibitor for a specified period.
 - Pathway Inhibition Assessment: The inhibition of the PI3K pathway is measured by quantifying the phosphorylation of downstream targets. A common method is:
 - Western Blotting: Cell lysates are prepared, and proteins are separated by SDS-PAGE. Antibodies specific to the phosphorylated forms of downstream proteins (e.g., phospho-AKT, phospho-S6) and total protein levels are used to detect changes in pathway activation.
 - Cell Viability/Proliferation Assays: To determine the functional consequence of PI3K inhibition, cell viability or proliferation is measured using assays such as:
 - MTT or XTT assays: These colorimetric assays measure the metabolic activity of cells, which is proportional to the number of viable cells.

- CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, an indicator of metabolically active cells.
- EC50 Calculation: For cell-based assays, the effective concentration that causes 50% of the maximal response (e.g., 50% reduction in cell viability or phospho-AKT levels) is determined and referred to as the EC50 value.

Conclusion

The clinical PI3K inhibitors exhibit a range of potencies and selectivities against the different PI3K isoforms. This diversity allows for the targeted treatment of various cancers driven by specific PI3K pathway aberrations. While isoform-specific inhibitors like alpelisib and idelalisib offer a more targeted approach with potentially fewer off-target effects, pan-PI3K inhibitors such as copanlisib provide broader pathway inhibition. The choice of inhibitor for research or clinical application is guided by the specific PI3K isoform dependency of the cancer being studied or treated. Further investigation into novel PI3K inhibitors, including compounds like **PI3K-IN-19 hydrochloride**, will be crucial for expanding the therapeutic landscape and overcoming resistance to existing therapies. However, the lack of publicly available efficacy data for **PI3K-IN-19 hydrochloride** currently precludes its direct comparison with these established clinical agents.

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